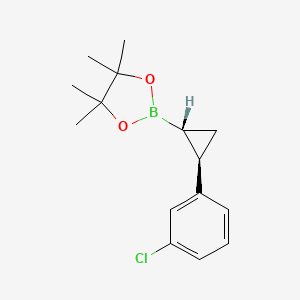

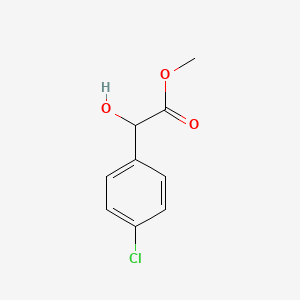

![molecular formula C20H13F2N3O2S B2520578 2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide CAS No. 1021116-03-9](/img/structure/B2520578.png)

2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound structurally related to the one of interest, was achieved starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole. The process involved nine steps and resulted in a 1% overall chemical yield. A subsequent desmethylation step using TMSCl/NaI on the reference standard yielded the precursor for radiolabeling in a 70% yield. This precursor was then used to prepare the target tracer with a radiochemical yield of 40-50% after decay correction, and a specific activity of 370-740 GBq/μmol at the end of bombardment .

Molecular Structure Analysis

The molecular structure of the compounds in the related research was elucidated using various spectroscopic techniques. For instance, the structures of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine were confirmed using NMR, 13C, and IR spectroscopy. These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds .

Chemical Reactions Analysis

The preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine involved the reaction of a related thiadiazolo pyrimidine compound with N,N-diethylamin. This reaction is indicative of the type of chemical transformations that can be applied to the thiadiazolo pyrimidine scaffold to introduce different substituents and modify the compound's properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit properties that make them suitable for medical applications, such as imaging agents for PET scans and potential use in allergy medication and anti-microbial studies . The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and specificity, are typically characterized to ensure the compound's suitability for its intended use.

Scientific Research Applications

Optoelectronic Materials

Extensive research on quinazoline and pyrimidine derivatives, closely related to the compound , reveals their significant potential in the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, making them valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Their electroluminescent properties, in particular, are crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, for example, are of great interest for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Biological and Pharmacological Activities

Benzothiazole and its derivatives, structurally similar to the compound in focus, are recognized for their broad spectrum of biological and pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. Molecular structures of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting the importance of this motif in medicinal chemistry. The continuous interest in benzothiazole derivatives underlines their potential in the discovery of new therapeutic agents with diverse biological activities (Sumit et al., 2020).

Synthetic Utilities and Chemical Reactivity

The synthetic methodologies and chemical reactivity of compounds containing azolylthiazoles, akin to the target compound, demonstrate their versatility in chemical synthesis and potential biological applications. Research reviews covering the synthesis methods and applications of such compounds highlight the innovation in creating fluorescent systems, developing efficient procedures for chemical transformations, and exploring their use in various biological contexts. These insights suggest the compound could have significant utility in synthetic chemistry and potentially in biological applications (Ibrahim, 2011).

Mechanism of Action

Target of Action

It is known that derivatives of thiazolo[3,2-a]pyrimidine, which is a part of the compound’s structure, have shown high antitumor, antibacterial, and anti-inflammatory activities . These compounds are promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

It is known that indole derivatives, which share structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

The high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives suggest that this compound may have similar effects .

properties

IUPAC Name |

2,6-difluoro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2S/c1-11-8-17(26)25-16(10-28-20(25)23-11)12-4-2-5-13(9-12)24-19(27)18-14(21)6-3-7-15(18)22/h2-10H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUQKVCYWUENLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

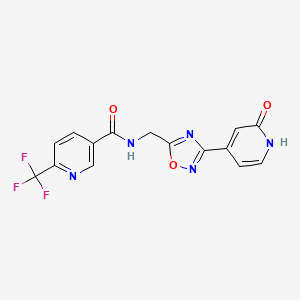

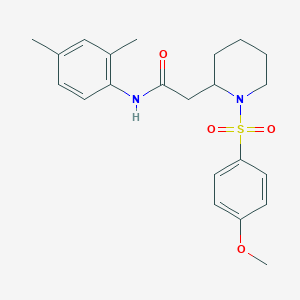

![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)

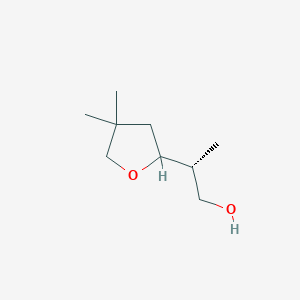

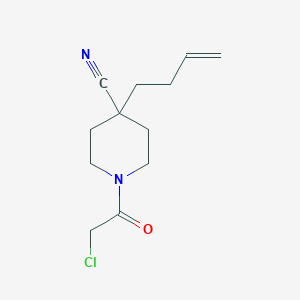

![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)

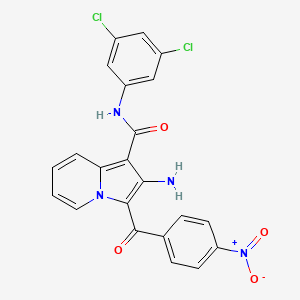

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)